Enhanced Lipophilicity (LogP 2.13) Compared to Unsubstituted and 6-Fluoro Isomers Drives Superior CNS Penetration Potential
5-Fluorobenzo[d]isoxazol-3-ylamine exhibits a calculated LogP of 2.13 [1], which is 0.73 units higher than the unsubstituted benzo[d]isoxazol-3-ylamine (LogP = 1.4) [2] and 1.73 units higher than the 6-fluoro isomer (LogP = 0.40) [3]. This significant increase in lipophilicity, driven by the 5-position fluorine substitution, aligns with the optimal range for central nervous system (CNS) drug candidates, where LogP values between 2 and 5 are often targeted for blood-brain barrier penetration [4].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.13 |
| Comparator Or Baseline | Unsubstituted benzo[d]isoxazol-3-ylamine (LogP = 1.4); 6-Fluorobenzo[d]isoxazol-3-ylamine (LogP = 0.40) |
| Quantified Difference | ΔLogP = +0.73 vs. unsubstituted; ΔLogP = +1.73 vs. 6-fluoro isomer |
| Conditions | Calculated values from Chemsrc, PubChem XLogP3-AA, and vendor databases |
Why This Matters
Lipophilicity is a key determinant of passive permeability, solubility, and metabolic stability; the 5-fluoro substitution provides a quantifiable advantage for CNS-targeted programs.
- [1] Chemsrc. 5-Fluorobenzo[d]isoxazol-3-ylamine. CAS 868271-13-0. https://m.chemsrc.com/amp/cas/868271-13-0_247474.html View Source
- [2] PubChem. 1,2-Benzoxazol-3-amine. CID 2779749. https://pubchem.ncbi.nlm.nih.gov/compound/2779749 View Source
- [3] HZBP. 6-Fluorobenzo[d]isoxazol-3-ylamine. CAS 177995-38-9. http://www.hzbp.cn/shop/8139786.html View Source
- [4] Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420–434. https://doi.org/10.1021/cn100007x View Source
